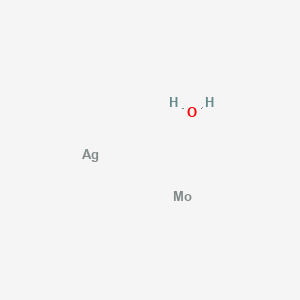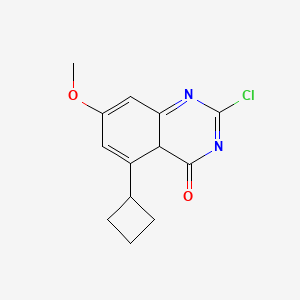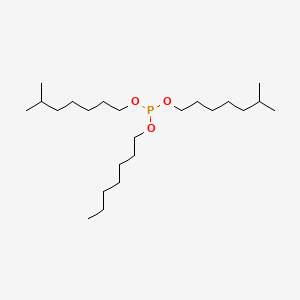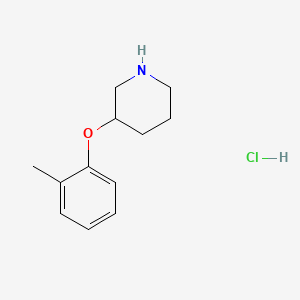
Molybdenum silver oxide (MoAg2O4)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molybdenum silver oxide (MoAg2O4) is a compound that combines the properties of molybdenum and silver oxides. This compound is of interest due to its unique chemical and physical properties, which make it suitable for various applications in scientific research and industry. Molybdenum silver oxide is known for its stability, conductivity, and catalytic properties.
準備方法
Synthetic Routes and Reaction Conditions: Molybdenum silver oxide can be synthesized through various methods, including solid-state reactions and hydrothermal synthesis. One common method involves the reaction of molybdenum trioxide (MoO3) with silver nitrate (AgNO3) under controlled temperature and pressure conditions. The reaction typically takes place at elevated temperatures, around 500-600°C, to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, molybdenum silver oxide is produced using similar methods but on a larger scale. The reactants are mixed in precise stoichiometric ratios and subjected to high-temperature conditions in specialized reactors. The resulting product is then purified and processed to obtain the final compound.
化学反応の分析
Types of Reactions: Molybdenum silver oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of molybdenum and silver ions, which can participate in redox processes.
Common Reagents and Conditions:
Oxidation: Molybdenum silver oxide can be oxidized using strong oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4).
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups. These reactions can be facilitated by using appropriate reagents and catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of higher oxidation state compounds, while reduction can lead to lower oxidation state products.
科学的研究の応用
Molybdenum silver oxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: The compound’s antimicrobial properties make it useful in biological studies and medical applications.
Medicine: Molybdenum silver oxide is explored for its potential in cancer treatment due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the production of advanced materials, such as conductive coatings and sensors, due to its excellent electrical conductivity and stability.
作用機序
The mechanism by which molybdenum silver oxide exerts its effects involves its interaction with molecular targets and pathways. In biological systems, the compound can induce apoptosis in cancer cells by triggering mitochondrial-mediated pathways. This involves the activation of apoptotic genes such as BAX and Bcl-2, leading to programmed cell death. Additionally, the compound’s catalytic properties are attributed to the presence of molybdenum and silver ions, which facilitate redox reactions and enhance catalytic activity.
類似化合物との比較
Molybdenum silver oxide can be compared with other similar compounds, such as:
Molybdenum trioxide (MoO3): Known for its catalytic and electronic properties, but lacks the antimicrobial properties of molybdenum silver oxide.
Silver oxide (Ag2O): Exhibits strong antimicrobial properties but does not possess the same catalytic activity as molybdenum silver oxide.
Molybdenum disulfide (MoS2): Used in lubrication and as a catalyst, but has different chemical properties compared to molybdenum silver oxide.
The uniqueness of molybdenum silver oxide lies in its combination of properties from both molybdenum and silver oxides, making it a versatile compound for various applications.
特性
分子式 |
AgH2MoO |
|---|---|
分子量 |
221.83 g/mol |
IUPAC名 |
molybdenum;silver;hydrate |
InChI |
InChI=1S/Ag.Mo.H2O/h;;1H2 |
InChIキー |
XXFMCCZPCDDREM-UHFFFAOYSA-N |
正規SMILES |
O.[Mo].[Ag] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzeneacetamide](/img/structure/B12337959.png)
![ethyl 4-[(E)-C-methyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbonimidoyl]benzoate](/img/structure/B12337960.png)

![[17-(6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9E,12E)-octadeca-9,12-dienoate](/img/structure/B12337974.png)


![[(1R)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylpropanoate](/img/structure/B12337993.png)
![5-[[6-[(4-Methylpiperidin-4-yl)methylamino]pyrimidin-4-yl]amino]pyrazine-2-carbonitrile](/img/structure/B12338010.png)


![(1R,2R,3R,4S)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-(hydrazinylmethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid](/img/structure/B12338023.png)
![tert-butyl rac-{[(1R,3R)-3-aminocyclohexyl]methyl}carbamate hydrochloride](/img/structure/B12338039.png)
![2-Chloro-5-methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5h)-one](/img/structure/B12338047.png)
